6-Chloro-2-hydroxymethylpyridine hydrochloride
Overview
Description
6-Chloro-2-hydroxymethylpyridine hydrochloride is a chemical compound with the CAS Number: 83782-89-2 . It has a molecular weight of 180.03 . The compound is a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is (6-chloro-2-pyridinyl)methanol hydrochloride . The InChI code for this compound is 1S/C6H6ClNO.ClH/c7-6-3-1-2-5(4-9)8-6;/h1-3,9H,4H2;1H .Physical And Chemical Properties Analysis
The compound has a melting point of 137-140°C . It is stored in an inert atmosphere at 2-8°C . The physical form of the compound is solid .Scientific Research Applications
Anticancer Research
6-Chloro-2-hydroxymethylpyridine hydrochloride has been explored in the synthesis of potential anticancer agents. Researchers have studied its derivatives, particularly in the context of their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).
Photophysical and Redox Properties
The compound has been used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized bipyridines, exhibiting important photophysical properties and redox behavior. These properties are significant in the field of inorganic chemistry, particularly in the context of luminescence and electrochemical studies (Neve et al., 1999).
Preparation Methods
There has been research into the preparation methods of 6-Chloro-2-chloromethylpyridine, a derivative of this compound. This research is significant for the development of efficient and scalable synthetic routes in organic chemistry (Barnes et al., 1982).
Coordination Chemistry
The coordination chemistry of 6-chloro-2-hydroxypyridine, a related compound, has been extensively studied. It has been used as a bridging ligand in various dimeric complexes with a range of metals, contributing to the understanding of metal-metal bonding in coordination complexes (Rawson & Winpenny, 1995).
DNA-Binding Properties
Research into the DNA-binding properties of ruthenium(II) complexes involving 6-hydroxydipyrido derivatives, closely related to this compound, has been conducted. These studies are crucial for understanding the interaction of such complexes with biological molecules (Han et al., 2008).
Magnetic Properties
The magnetic properties of hexanuclear antiferromagnetic cobalt(II) wheels, involving 6-chloro-2-hydroxypyridine, have been explored. These studies provide insights into the magnetic coupling between metal ions, relevant in materials science (Ma et al., 2012).
Geroprotective Applications
There is evidence suggesting that derivatives of this compound, such as 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, have potential geroprotective properties. These compounds have been shown to increase the lifespan in certain mouse models, indicating their relevance in aging research (Emanuel & Obukhova, 1978).
Tautomeric Equilibrium Studies
The equilibrium between different forms of 6-chloro-2-hydroxypyridine has been studied, providing valuable information for understanding chemical reactivity and stability in different environments (Parchment et al., 1991).
Synthesis of Antioxidants
There has been research on improving the synthesis process of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a compound with antioxidant properties. This research is significant for the pharmaceutical industry in developing efficient manufacturing processes (Xing-sheng, 2007).
Safety and Hazards
properties
IUPAC Name |
(6-chloropyridin-2-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-6-3-1-2-5(4-9)8-6;/h1-3,9H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYPNSMTFWTAIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516571 | |
Record name | (6-Chloropyridin-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83782-89-2 | |
Record name | (6-Chloropyridin-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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